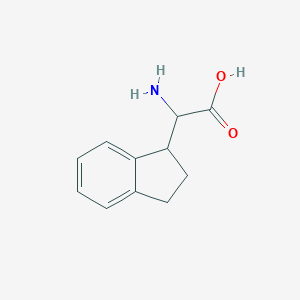

2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid

Description

2-Amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid is a bicyclic non-proteinogenic amino acid featuring an indane (2,3-dihydro-1H-indene) core fused with an acetic acid moiety and an amino group at the α-position. Its molecular formula is C₁₁H₁₃NO₂ (MW: 191.23 g/mol), and it exists in enantiomeric forms, such as the (R)-enantiomer (CAS: 181227-46-3) . The compound is primarily used in research, particularly in medicinal chemistry, due to its structural resemblance to bioactive indane derivatives.

Propriétés

IUPAC Name |

2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c12-10(11(13)14)9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASAYGFYEVSZTBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619012 | |

| Record name | Amino(2,3-dihydro-1H-inden-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179185-78-5 | |

| Record name | α-Amino-2,3-dihydro-1H-indene-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179185-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amino(2,3-dihydro-1H-inden-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Optimization and Yields

The patent reports yields of 88–90% for the coupling step under mild conditions (20–40°C, 7–8 hours). Solvent systems such as dimethylformamide (DMF) or methylene chloride facilitate efficient mixing, while post-reaction purification involves layer separation, washing with citric acid/sodium carbonate solutions, and dehydration with magnesium sulfate. Hydrolysis of the t-butyl ester in Example 4 achieved a 57% yield, highlighting the need for optimized deprotection conditions.

Table 1: Representative Conditions for Coupling-Hydrolysis Method

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Coupling | EEDQ, DMF, 25°C, 8 hours | 88 |

| Hydrolysis | 2N NaOH, MeOH, 2 hours | 57 |

Stereoselective Tandem Michael–Michael Reaction

Reaction Mechanism and Stereocontrol

A novel tandem Michael–Michael reaction, described by Synlett, enables the stereoselective construction of the indanylglycine scaffold. This one-pot method eliminates the need for pre-functionalized indane precursors:

-

First Michael Addition : A glycinate enolate attacks an α,β-unsaturated carbonyl compound, forming a chiral intermediate.

-

Intramolecular Michael Reaction : The intermediate undergoes cyclization, establishing the indane ring with precise stereochemistry.

| Parameter | Details |

|---|---|

| Catalysts | Not specified (likely base-mediated) |

| Solvent | Polar aprotic (e.g., THF, DMF) |

| Temperature | Ambient to mild heating |

| Stereoselectivity | High (exact ee not reported) |

Comparative Analysis of Methods

Efficiency and Practicality

-

Coupling-Hydrolysis :

-

Tandem Michael Reaction :

Industrial vs. Academic Applications

The coupling-hydrolysis method’s reproducibility and moderate conditions make it suitable for large-scale synthesis, whereas the tandem reaction’s stereochemical precision aligns with medicinal chemistry needs.

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound undergoes oxidation at both the indane ring and the amino acid side chain:

| Reagents/Conditions | Products | Key Observations |

|---|---|---|

| KMnO₄ (acidic/neutral) | Indanone derivatives or carboxylic acids | Oxidation of the benzylic C-H bond in the indane ring yields ketones. |

| CrO₃ (chromic acid) | Carboxylic acid derivatives | Further oxidation of ketones to α-keto carboxylic acids under strong conditions. |

Mechanistic Insight :

- The indane ring’s benzylic position is susceptible to oxidation due to resonance stabilization of the intermediate radical or carbocation.

- The amino acid group may remain intact under mild conditions but can oxidize to nitro or carbonyl groups under harsher treatments.

Reduction Reactions

Reduction primarily targets unsaturated bonds or functional groups:

| Reagents/Conditions | Products | Key Observations |

|---|---|---|

| H₂/Pd-C | Saturated indane derivatives | Selective reduction of double bonds in the indane ring while preserving the amino acid. |

| NaBH₄ or LiAlH₄ | Alcohol derivatives | Reduction of carboxylic acid to alcohol is less common due to steric hindrance. |

Example :

Hydrogenation of the indane ring’s double bond produces 2-amino-2-(2,3-dihydro-1H-inden-1-yl)ethanol as a potential intermediate.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the indane ring or amino group:

Notable Reaction :

Amidation of the carboxylic acid group with 2,3-dihydro-1H-inden-4-amine forms N-(2-(1-((2,3-dihydro-1H-inden-4-ylcarbamoyl)methyl)-1H-indol-3-yl)ethyl)benzamide , a bioactive analog .

Amidation and Esterification

The carboxylic acid group is highly reactive toward nucleophiles:

Industrial Relevance :

Amide derivatives exhibit enhanced anti-inflammatory and antidiabetic properties compared to the parent compound .

Comparative Reactivity Analysis

| Position | Reactivity | Preferred Reactions |

|---|---|---|

| Indane benzylic C-H | High (due to resonance stabilization) | Oxidation, halogenation |

| Carboxylic acid (-COOH) | Moderate (steric hindrance from indane) | Amidation, esterification |

| Amino group (-NH₂) | Low (requires activating agents) | Acylation, Schiff base formation |

Mechanistic Pathways

- Schiff Base Formation : The amino group reacts with aldehydes/ketones to form imine intermediates, pivotal in synthesizing heterocyclic derivatives .

- Radical Reactions : Under photochemical conditions, the indane ring participates in radical-mediated C-C bond formations .

Key Research Findings

- Antioxidant Activity : Derivatives with electron-donating groups (e.g., -OH, -OCH₃) on the indane ring show enhanced radical scavenging capacity .

- Biological Relevance : Amide-linked analogs demonstrate dual inhibition of α-amylase and α-glucosidase (IC₅₀: 224–243 μg/mL), suggesting antidiabetic potential.

Applications De Recherche Scientifique

Scientific Research Applications

The applications of 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid can be categorized into several key areas:

Chemistry

This compound serves as a building block for the synthesis of complex organic molecules. Its unique structural characteristics allow for various modifications that can lead to the development of new compounds with enhanced properties.

Biology

Research has focused on the biological activities of this compound, which include:

- Antiviral Activity: Studies indicate potential efficacy against viral infections.

- Antimicrobial Properties: Exhibits activity against various bacterial strains, particularly Gram-positive bacteria. For example, it has shown significant inhibitory effects on Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL.

Medicine

The compound is under investigation for its therapeutic effects in various diseases:

- Antidiabetic Effects: In vitro studies have demonstrated that it inhibits key enzymes involved in glucose metabolism. For instance, it has shown IC50 values of 224.12 ± 1.17 μg/mL for α-amylase inhibition and 243.35 ± 1.51 μg/mL for α-glucosidase inhibition.

- Anticancer Activity: Cytotoxicity assays reveal significant effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values of 150.12 ± 0.74 μg/mL and 137.11 ± 1.33 μg/mL respectively.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes, leveraging its unique properties to create innovative products.

The biological activities associated with this compound stem from its structural features that facilitate interactions with various biomolecules:

- Enzyme Inhibition: It can inhibit enzymes critical for metabolic processes.

- Receptor Modulation: The compound may interact with neurotransmitter systems, influencing mood and cognitive functions.

Case Studies

Case Study: Antidiabetic Activity

A study conducted on diabetic rats revealed a significant reduction in blood glucose levels after administration of the compound over four weeks, indicating improved insulin sensitivity compared to control groups.

Case Study: Anticancer Efficacy

In research focusing on anticancer properties, human cancer cell lines treated with varying concentrations showed a dose-dependent response in cell viability, with higher concentrations leading to increased apoptosis markers.

Mécanisme D'action

The mechanism of action of 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indane moiety can interact with various receptors and enzymes, modulating their activity. The amino acid group can facilitate the compound’s transport and uptake in biological systems, enhancing its bioavailability and efficacy .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituted Indanyl Acetic Acids

Several analogs with modifications to the indane ring or acetic acid chain have been synthesized and tested for biological activity:

Key Findings:

- Anti-inflammatory Activity : Amide derivatives of 6-chloro-2,3-dihydro-1H-inden-1-yl acetic acid (e.g., compound 6y ) demonstrated prolonged anti-inflammatory effects exceeding indomethacin in rat models but showed toxicity at higher doses (100 mg/kg) .

- Antimicrobial Activity : Indanyl acetic acids with electron-withdrawing groups (e.g., Cl, OCH₃) exhibited broad-spectrum activity against E. coli, S. aureus, and C. albicans .

- Toxicity : Substitutions like hydrazine or indole moieties may introduce irritant properties or metabolic instability .

Enantiomeric and Stereochemical Variants

Key Findings:

- Chiral Specificity: The (S)-enantiomer with a Boc-protected amino group is preferred for peptide coupling due to its stability and compatibility with solid-phase synthesis .

- Synthetic Utility : Ethyl ester derivatives serve as precursors for further functionalization, such as amidation or hydrolysis to free acids .

Heterocyclic Analogs

Key Findings:

Data Table: Comparative Overview

Activité Biologique

2-Amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid, also known as indane acetic acid derivative, is an organic compound that presents a unique combination of an indane moiety and an amino acid structure. This compound has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 191.23 g/mol. The compound features a chiral center, which contributes to its biological activity. It is a white crystalline solid that is soluble in water and various organic solvents such as methanol and ethanol.

1. Antidiabetic Effects

Research indicates that derivatives of indane acetic acid exhibit significant antidiabetic properties. In vitro studies have shown that these compounds can inhibit key enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase. For instance, one study reported IC50 values of 224.12 ± 1.17 μg/mL for α-amylase inhibition and 243.35 ± 1.51 μg/mL for α-glucosidase inhibition . These findings suggest that the compound may help manage blood glucose levels and could be beneficial in treating Type II diabetes.

2. Anticancer Activity

The anticancer potential of this compound has been evaluated through cytotoxicity assays on various cancer cell lines. Notably, it demonstrated significant cytotoxic effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values of 150.12 ± 0.74 μg/mL and 137.11 ± 1.33 μg/mL, respectively . The mechanism appears to involve the induction of apoptosis through the upregulation of pro-apoptotic genes (e.g., caspase-3, Bax) and downregulation of anti-apoptotic markers (e.g., Bcl-2) .

3. Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various bacterial strains. In particular, it exhibited strong activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent . This property may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

4. Neuropharmacological Effects

Recent studies suggest that the compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions. It has been proposed that it could act as a modulator of certain receptors involved in neuropharmacology, possibly contributing to antidepressant effects or neuroprotective properties. This area warrants further investigation to elucidate the specific mechanisms involved.

The biological activities of this compound are believed to arise from its structural features that facilitate interactions with various biomolecules:

- Enzyme Inhibition : The compound can inhibit enzymes critical for metabolic processes, such as those involved in carbohydrate digestion.

- Receptor Modulation : Its unique structure allows it to bind selectively to neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive function.

Case Study: Antidiabetic Activity

A study conducted on the effect of indane acetic acid derivatives on diabetic rats showed a significant reduction in blood glucose levels after administration over a period of four weeks. The treated group exhibited improved insulin sensitivity compared to the control group .

Case Study: Anticancer Efficacy

In another study focusing on the anticancer properties of this compound, researchers treated human cancer cell lines with varying concentrations of the compound over several days. The results indicated a dose-dependent response in cell viability, with higher concentrations leading to increased apoptosis markers .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid and its derivatives?

- Methodological Answer : The synthesis of indane acetic acid derivatives typically involves coupling substituted indane scaffolds with amino acid moieties. For example, amide derivatives can be synthesized via condensation reactions using coupling agents like DCC or EDC. In one study, amide derivatives of structurally similar compounds (e.g., (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid) were prepared by reacting the carboxylic acid with primary/secondary amines under reflux in anhydrous solvents (e.g., dichloromethane or THF) . Purity is confirmed via TLC and column chromatography.

Q. How can structural characterization of this compound be performed to confirm its stereochemistry?

- Methodological Answer : Use a combination of -NMR, -NMR, and LC-MS for structural elucidation. For example, -NMR (400 MHz, CDCl) can resolve diastereotopic protons on the indane ring, with coupling constants (e.g., ) indicating axial/equatorial configurations . Chiral HPLC or X-ray crystallography is recommended to confirm stereochemistry, as the S-configuration of the indane ring is critical for biological activity in related compounds .

Q. What analytical methods are suitable for assessing purity and stability?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–254 nm) is standard for purity assessment. Stability studies under accelerated conditions (e.g., 40°C/75% RH) should include monitoring for hydrolysis of the amino acid moiety. LC-MS can detect degradation products, while FT-IR confirms functional group integrity (e.g., C=O stretch at ~1700 cm) .

Advanced Research Questions

Q. How do substituents on the indane ring influence the compound’s biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies show that substituents at the para position of the indane ring (e.g., halogens, alkyl groups) modulate receptor binding. For example, in PPARα/γ dual agonists, ethyl or methyl groups α to the carboxylic acid enhance balanced α/γ activity, while bulky substituents reduce bioavailability . Computational docking (e.g., AutoDock Vina) can predict binding interactions, with Gibbs free energy values (e.g., –6.4 kcal/mol) correlating with experimental IC .

Q. What experimental strategies resolve contradictions between in vitro efficacy and in vivo toxicity?

- Methodological Answer : Dose-response studies in rodent models (e.g., ED vs. LD) and hepatic microsomal stability assays (using inhibitors like SKF-525A) can distinguish parent compound toxicity from metabolite effects . For example, a derivative with ED but toxicity at 100 mg/kg may require prodrug modifications to improve therapeutic indices.

Q. How can researchers validate the mechanism of action for anti-inflammatory derivatives?

- Methodological Answer : Use cytokine profiling (e.g., ELISA for IL-17A or TNF-α) in disease models (e.g., adjuvant-induced arthritis). For RORγt inverse agonists, in vivo efficacy is confirmed via inhibition of IL-23-induced gene expression and experimental autoimmune encephalomyelitis (EAE) models . RNA-seq or Western blotting can further verify target engagement.

Q. What strategies mitigate poor pharmacokinetic properties in lead compounds?

- Methodological Answer : Optimize log D values (e.g., <3) via substituent modifications to enhance solubility. In one study, replacing a lipophilic trimethylsilyl group with a cyclobutylacetic acid moiety improved oral bioavailability and reduced clearance in preclinical models . Parallel artificial membrane permeability assays (PAMPA) predict intestinal absorption.

Data Analysis and Reproducibility

Q. How should researchers address discrepancies in biological assay results across studies?

- Methodological Answer : Standardize assay conditions (e.g., cell line passage number, serum concentration) and validate findings with orthogonal methods. For example, residual anti-inflammatory activity in some derivatives (exceeding indomethacin) may require confirmation via COX-1/COX-2 inhibition assays alongside in vivo edema models .

Q. What computational tools are recommended for predicting metabolic stability?

- Methodological Answer : Use Schrödinger’s MetaSite or CypReact to identify metabolic soft spots (e.g., oxidation of the indane ring). MDCK permeability assays and CYP450 inhibition screening (e.g., CYP3A4, CYP2D6) further prioritize compounds with favorable ADME profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.